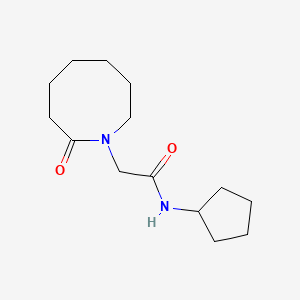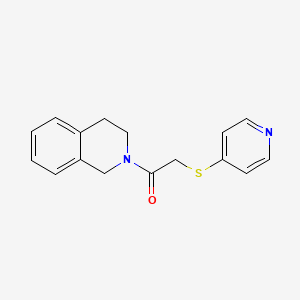
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in scientific research for its unique properties and mechanism of action.
Mécanisme D'action
The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone involves the formation of a complex with metal ions. This complex formation results in a change in the fluorescence intensity of the compound, which can be used for the detection of metal ions. Additionally, the compound can act as a ligand for metal ions, which can result in the formation of metal complexes with unique properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can be attributed to its ability to chelate metal ions. Additionally, it has been shown to have anti-inflammatory properties, which can be attributed to its ability to inhibit the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone in lab experiments include its unique properties, such as its ability to detect metal ions and act as a ligand for metal complexes. Additionally, its synthesis method is relatively simple, which makes it easy to obtain. However, the limitations of using this compound include its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for the use of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone in scientific research. One direction is the development of new metal complexes with unique properties for catalytic reactions. Another direction is the development of new fluorescent probes for the detection of metal ions. Additionally, the potential use of this compound as an anti-inflammatory agent and antitumor agent should be explored further.
Méthodes De Synthèse
The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone involves a multistep process. The first step involves the synthesis of 2-aminonicotinic acid, which is then converted into 2-acetylnicotinic acid. This compound is then reacted with thionyl chloride to form 2-acetylpyridine-4-thionyl chloride. Finally, the reaction of 2-acetylpyridine-4-thionyl chloride with isoquinoline yields this compound.
Applications De Recherche Scientifique
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone has a wide range of applications in scientific research. It is used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. This compound is also used in the synthesis of various bioactive molecules such as antitumor agents, anti-inflammatory agents, and antimicrobial agents. Additionally, it is used as a ligand in the synthesis of metal complexes for catalytic reactions.
Propriétés
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c19-16(12-20-15-5-8-17-9-6-15)18-10-7-13-3-1-2-4-14(13)11-18/h1-6,8-9H,7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSELIWPTUWDWRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CSC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

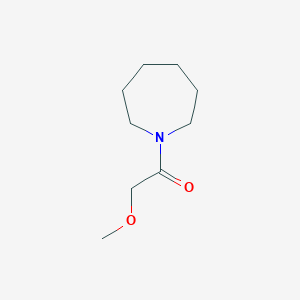

![N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride](/img/structure/B7512538.png)
![1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7512542.png)
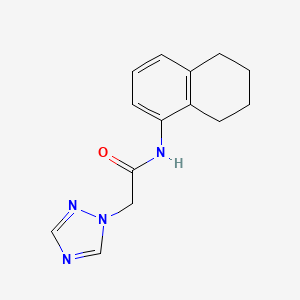


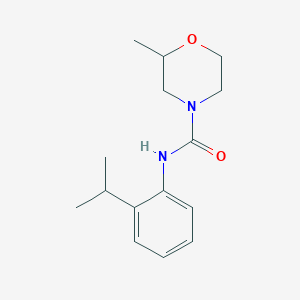
![1-methyl-N-[(3-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512566.png)
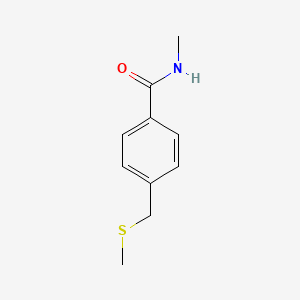
![N-[2-(dimethylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B7512571.png)


